Synthesis and characterization of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Synthesis and characterization of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
An In-Depth Technical Guide to the Synthesis and Characterization of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole core is a privileged scaffold known for a wide spectrum of pharmacological activities.[1] This document outlines a reliable and efficient synthetic pathway proceeding through an N-acylthiosemicarbazide intermediate, followed by a robust cyclization protocol. We provide detailed, step-by-step experimental procedures, mechanistic insights into the core chemical transformations, and a thorough guide to the structural elucidation of the target compound using modern spectroscopic techniques, including Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The 1,3,4-Oxadiazole-2-Amine Scaffold in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, which has garnered significant attention in pharmaceutical research due to its unique electronic properties and metabolic stability.[1] As a bioisostere for carboxylic acids and amides, this scaffold can improve pharmacokinetic profiles and enhance interactions with biological targets.[2] Derivatives of 1,3,4-oxadiazole exhibit an impressive array of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and anti-tubercular properties.[1][3][4][5] The 2-amino substituted variant, in particular, serves as a versatile synthetic intermediate for further functionalization, allowing for the exploration of vast chemical space in the pursuit of novel therapeutic agents.[6] The title compound, featuring a 3-(methylthio)phenyl substituent, combines the privileged oxadiazole core with a functional group that can be further modified or may contribute to specific target binding, making it a valuable building block for drug discovery programs.
Synthetic Strategy and Workflow
The synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles is most effectively achieved through the cyclization of an N-acylthiosemicarbazide intermediate. This precursor is readily prepared from the corresponding carboxylic acid and thiosemicarbazide. The key transformation is the intramolecular cyclodehydration or cyclodesulfurization, which can be promoted by a variety of reagents.
The selected strategy involves a two-step process:
-
Amide Bond Formation: Reaction of 3-(Methylthio)benzoic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the N-acylthiosemicarbazide intermediate. In many protocols, this intermediate is formed in situ.
-
Cyclization: The subsequent intramolecular cyclization, also promoted by POCl₃, results in the formation of the 1,3,4-oxadiazole ring with the elimination of water and other byproducts. This one-pot approach is highly efficient for this class of compounds.[5][7]
Caption: Overall synthetic workflow for the target compound.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical literature. All experiments should be conducted by trained personnel in a suitable laboratory environment with appropriate safety precautions.
Synthesis of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
This procedure outlines a one-pot synthesis from 3-(methylthio)benzoic acid and thiosemicarbazide.
Materials and Reagents:
-
3-(Methylthio)benzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Toluene or Xylene (as solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(methylthio)benzoic acid (1.0 eq) and thiosemicarbazide (1.1 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene (or another suitable high-boiling inert solvent) to the flask. Carefully add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise to the stirred suspension at room temperature. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.
-
Neutralization: The resulting acidic solution will contain a precipitate. Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine as a solid.
-
Drying: Dry the purified product under vacuum.
Mechanistic Insights: The Cyclization Pathway
The conversion of an N-acylthiosemicarbazide to a 2-amino-1,3,4-oxadiazole using a dehydrating agent like POCl₃ is a classic cyclization reaction. The mechanism is predicated on the activation of a carbonyl or thiocarbonyl group to facilitate intramolecular nucleophilic attack.
Caption: Proposed mechanism for oxadiazole ring formation.
Causality of the Mechanism:
-
Activation: The thiocarbonyl (C=S) group of the N-acylthiosemicarbazide intermediate is activated by the cyclizing agent (e.g., p-TsCl, I₂, or EDC·HCl).[8][9][10] This activation makes the thiocarbonyl carbon more electrophilic. In alternative pathways with reagents like POCl₃, the carbonyl oxygen may be activated first.
-
Intramolecular Cyclization: The oxygen atom of the amide carbonyl group acts as an internal nucleophile, attacking the activated thiocarbonyl carbon.[11] This step forms the five-membered ring.
-
Elimination & Aromatization: A subsequent elimination of a sulfur-containing species (or water in dehydrative cyclizations) and proton transfers lead to the formation of the stable, aromatic 1,3,4-oxadiazole ring.[12] This regioselective cyclization consistently yields the 2-amino-1,3,4-oxadiazole rather than the isomeric thiadiazole under these conditions.[8][10]
Comprehensive Characterization
Structural confirmation of the synthesized 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine is achieved through a combination of spectroscopic methods.[13][14]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides direct evidence of the successful ring formation and the presence of the amine group.
-
N-H Stretching: The presence of the primary amine (NH₂) group is confirmed by two characteristic absorption bands in the region of 3350-3100 cm⁻¹ .[7]
-
C=N Stretching: A strong absorption peak around 1650-1610 cm⁻¹ is indicative of the C=N bond within the heterocyclic oxadiazole ring.[15][16]
-
Aromatic C=C Stretching: Medium to weak bands in the 1600-1450 cm⁻¹ region correspond to the phenyl ring.
-
C-O-C Stretching: A strong, characteristic band for the ether-like C-O-C linkage within the oxadiazole ring appears around 1250-1050 cm⁻¹ .[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy:
-
Aromatic Protons (Ar-H): The four protons on the 3-(methylthio)phenyl ring will appear as a complex multiplet in the downfield region of δ 7.2-7.9 ppm .
-
Amine Protons (NH₂): A broad singlet is expected around δ 7.0-7.6 ppm .[7] This peak is exchangeable with D₂O, meaning it will disappear upon addition of a drop of D₂O to the NMR sample, providing definitive confirmation.
-
Methyl Protons (S-CH₃): A sharp, distinct singlet corresponding to the three protons of the methylthio group will appear in the upfield region, typically around δ 2.5 ppm .
-
-
¹³C NMR Spectroscopy:
-
Oxadiazole Carbons (C2 & C5): Two highly deshielded quaternary carbons will be observed in the range of δ 155-170 ppm , corresponding to the C2 (attached to the amine) and C5 (attached to the phenyl ring) of the oxadiazole core.[7][16]
-
Aromatic Carbons: The carbons of the phenyl ring will resonate in the typical aromatic region of δ 120-140 ppm . The carbon directly attached to the sulfur atom (C-S) will have a distinct chemical shift within this range.
-
Methyl Carbon (S-CH₃): A single peak in the aliphatic region around δ 15 ppm will confirm the presence of the methylthio group.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[18][19]
-
Molecular Ion Peak (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a prominent molecular ion peak. For the target compound (C₉H₉N₃OS), the expected m/z value is 207 . The presence of a smaller M+1 peak due to the natural abundance of ¹³C and an M+2 peak due to ³⁴S isotope will also be observed.
-
Key Fragmentation Patterns: Common fragmentation pathways for such heterocyclic systems include the cleavage of the oxadiazole ring and the loss of side chains.[20][21] Expected fragments could include ions corresponding to the loss of the amino group, the methylthio group, or the cleavage of the phenyl-oxadiazole bond.
Data Summary Table
| Analysis | Expected Result | Interpretation |
| Molecular Formula | C₉H₉N₃OS | - |
| Molecular Weight | 207.26 g/mol | - |
| FT-IR (cm⁻¹) | ~3350-3100 (N-H str)~1630 (C=N str)~1200 (C-O-C str) | Confirms presence of amine, oxadiazole ring |
| ¹H NMR (δ, ppm) | 7.2-7.9 (m, 4H, Ar-H)7.0-7.6 (br s, 2H, NH₂)2.5 (s, 3H, S-CH₃) | Confirms aromatic, amine, and methylthio protons |
| ¹³C NMR (δ, ppm) | 155-170 (2C, C=N-O)120-140 (6C, Ar-C)~15 (1C, S-CH₃) | Confirms oxadiazole, aromatic, and methyl carbons |
| Mass Spec (m/z) | 207 [M]⁺ | Confirms molecular weight of the target compound |
Potential Therapeutic Applications
The 5-aryl-2-amino-1,3,4-oxadiazole scaffold is a cornerstone in the development of new therapeutic agents. Extensive research has demonstrated that compounds containing this core structure possess a wide range of pharmacological activities.[1][3] The title compound, 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine, serves as a key building block for creating libraries of derivatives to be screened for various biological targets. Based on extensive literature reviews, potential applications for derivatives of this compound include:
-
Antimicrobial Agents: Effective against a spectrum of bacteria and fungi.[4][7]
-
Anticancer Agents: Showing cytotoxic activity against various cancer cell lines.[1][22]
-
Anti-inflammatory Drugs: Acting on inflammatory pathways.[3][6]
-
Antitubercular Agents: Potential for treating tuberculosis.[1]
Conclusion
This guide has detailed a robust and efficient method for the synthesis of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine via the cyclization of an N-acylthiosemicarbazide intermediate. The provided experimental protocol is based on well-established literature precedents, ensuring high reliability. Furthermore, a comprehensive characterization framework using FT-IR, NMR, and Mass Spectrometry has been outlined to ensure the unambiguous structural validation of the final product. Given the significant therapeutic potential of the 1,3,4-oxadiazole scaffold, this compound represents a valuable molecule for further derivatization and exploration in drug discovery and medicinal chemistry research.
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